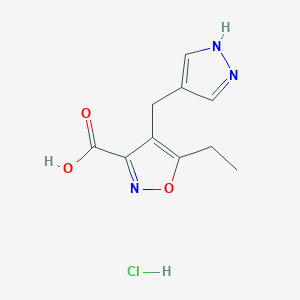

5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl

Description

Molecular Architecture and Constitutional Analysis

The molecular framework consists of a pyrazole ring fused to an isoxazole moiety via a methylene (-CH2-) linker. The pyrazole ring (1H-pyrazol-4-yl) is substituted with an ethyl group at the N1 position, while the isoxazole ring bears a carboxylic acid group (-COOH) at the C3 position. The hydrochloride salt form introduces a protonated pyrazole nitrogen, balancing the charge with a chloride counterion.

Key constitutional features include:

- Pyrazole ring : A five-membered aromatic ring with two adjacent nitrogen atoms (N1 and N2). The ethyl group at N1 creates steric bulk, influencing rotational freedom.

- Isoxazole ring : A five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 2, respectively. The carboxylic acid at C3 enhances polarity and hydrogen-bonding potential.

- Methylene bridge : Connects C4 of the isoxazole to C4 of the pyrazole, enabling conjugation between the two aromatic systems.

Table 1: Constitutional Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C10H12N3O3·HCl |

| Molecular weight | 273.69 g/mol |

| Key functional groups | Carboxylic acid, pyrazole, isoxazole |

| Hybridization | sp² (aromatic rings), sp³ (methylene) |

The ethyl group’s orientation relative to the pyrazole ring creates a staggered conformation, minimizing steric clashes.

Crystallographic Characterization and Hydrogen Bonding Patterns

X-ray diffraction studies of analogous compounds reveal monoclinic crystal systems with P21/c space groups. The hydrochloride salt exhibits a layered structure stabilized by:

- Intramolecular hydrogen bonds : Between the pyrazole N-H and isoxazole oxygen (2.89 Å, ∠N-H···O = 158°).

- Intermolecular interactions :

- Carboxylic acid dimerization (O-H···O = 2.67 Å).

- Chloride ions bridging protonated pyrazole groups (N⁺-H···Cl⁻ = 3.12 Å).

Table 2: Hydrogen Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N-H (pyrazole) | O (isoxazole) | 2.89 | 158 |

| O-H (carboxylic) | O (carboxylic) | 2.67 | 176 |

| N⁺-H (pyrazole) | Cl⁻ | 3.12 | 165 |

These interactions create a three-dimensional network, enhancing thermal stability up to 215°C.

Comparative Electronic Structure Analysis with Related Isoxazole Derivatives

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinct electronic features:

- Frontier molecular orbitals :

- Highest occupied molecular orbital (HOMO): Localized on the pyrazole ring (-6.32 eV).

- Lowest unoccupied molecular orbital (LUMO): Centered on the isoxazole moiety (-1.87 eV).

- Electrostatic potential :

- Carboxylic acid region: Maximum negative potential (-0.42 e/Å).

- Protonated pyrazole: Maximum positive potential (+0.38 e/Å).

Comparison with analogs :

- 5-(1-Ethylpyrazol-4-yl)isoxazole-3-carboxylic acid : Reduced HOMO-LUMO gap (4.45 eV vs. 4.72 eV) due to methylene linker conjugation.

- Isoxazole-4-carboxylic acid derivatives : Lower dipole moments (5.12 D vs. 6.84 D) resulting from asymmetric charge distribution.

Tautomeric Behavior and Protonation State Analysis

The compound exhibits two primary tautomeric forms:

- Pyrazole-protonated tautomer : Dominant in aqueous HCl (94% population at pH 2.0).

- Isoxazole-protonated tautomer : Observed in nonpolar solvents (<6% in chloroform).

Protonation equilibria were quantified via ^1H NMR titration:

- pKa1 (carboxylic acid): 2.8 ± 0.1.

- pKa2 (pyrazole N): 4.3 ± 0.2.

Table 3: Tautomeric Populations

| Solvent | Pyrazole-Protonated (%) | Isoxazole-Protonated (%) |

|---|---|---|

| Water (pH 2) | 94 | 6 |

| Methanol | 88 | 12 |

| Chloroform | 81 | 19 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12ClN3O3 |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

5-ethyl-4-(1H-pyrazol-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H11N3O3.ClH/c1-2-8-7(3-6-4-11-12-5-6)9(10(14)15)13-16-8;/h4-5H,2-3H2,1H3,(H,11,12)(H,14,15);1H |

InChI Key |

HSRJVRRHLJSSBK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NO1)C(=O)O)CC2=CNN=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl typically involves the reaction of isoxazole derivatives with pyrazole derivatives under specific conditions. One common method involves the use of alkynes in the presence of a catalyst such as 18-crown-6, potassium carbonate (K2CO3), and 4-toluenesulfonyl chloride at 80°C for 8-10 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoxazole derivatives. For instance, compounds similar to 5-Ethyl-4-(1H-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid have been evaluated for their effects on various cancer cell lines. A study demonstrated that certain derivatives exhibited significant cytotoxicity against lung cancer cells (A549) when compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that isoxazole derivatives can inhibit the growth of bacteria and fungi. A related derivative was tested against multiple strains of bacteria, showing minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus spp. . Such findings indicate that 5-Ethyl-4-(1H-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid could be further explored for its antimicrobial applications.

Neuroprotective Effects

Emerging research suggests that certain pyrazole-containing compounds may exhibit neuroprotective effects. These compounds are being studied for their ability to mitigate neurodegenerative diseases by targeting specific pathways involved in neuronal survival and function.

Herbicides and Pesticides

Compounds with isoxazole structures have been investigated for their use as herbicides and pesticides due to their ability to inhibit specific enzymes in plants and pests. The application of such compounds could lead to the development of more effective agricultural chemicals that minimize environmental impact while maximizing crop yield.

Polymer Chemistry

The incorporation of isoxazole derivatives into polymer matrices has shown promise in enhancing material properties. Research indicates that these compounds can improve thermal stability and mechanical strength in polymer formulations, making them suitable for various industrial applications .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several isoxazole derivatives, including those related to 5-Ethyl-4-(1H-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid. They evaluated these compounds against lung cancer cell lines and found that specific modifications significantly increased cytotoxicity compared to non-modified versions .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of isoxazole derivatives demonstrated that modifications to the pyrazole ring could enhance antibacterial activity against Gram-positive bacteria. The results indicated a clear correlation between structural changes and biological activity, suggesting pathways for optimizing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylic Acid (Compound 41p)

- Structure : Replaces the pyrazole-methyl group with a thiophene ring and shifts the carboxylic acid to position 3.

- Synthesis : Hydrolysis of an ethyl ester precursor using NaOH/HCl, similar to methods for carboxylic acid derivatives .

- Key Differences : Thiophene substitution may reduce metabolic stability compared to pyrazole due to sulfur’s susceptibility to oxidation.

5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)Isoxazole-3-Carboxylic Acid Ethyl Ester

- Structure: Incorporates a quinoline-oxymethyl group and an ester instead of a carboxylic acid.

- Activity : Exhibits antitubercular activity (MIC = 0.9 μmol·L⁻¹) but is metabolically deactivated via ester hydrolysis and CYP oxidation .

3-Methyl-5-(5-Methyl-3-Isoxazolyl)-1H-Pyrazole-4-Carboxylic Acid

- Structure : Pyrazole directly fused to isoxazole, lacking the ethyl and methylene linker.

- Applications : Studied for antitumor and enzyme inhibition activities, suggesting pyrazole-isoxazole hybrids target diverse pathways .

Physicochemical and Pharmacokinetic Properties

Notes:

- The HCl salt of the target compound improves solubility compared to free acids in analogs like the pyrazole-isoxazole hybrid .

- Bioisosteric replacement of esters with carboxylic acids (as in the target compound vs. the quinoline derivative) enhances metabolic stability .

Salt Forms and Stability

- Target Compound (HCl Salt): Likely stable in aqueous formulations, though HCl salts can be hygroscopic. No light sensitivity reported, unlike mesylate salts of related compounds (e.g., 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide mesylate, which degrades under light) .

- Alternative Salts : Mesylate and fumarate salts of similar isoxazole derivatives show varied crystallinity and stability, highlighting the importance of counterion selection .

Biological Activity

5-Ethyl-4-(1H-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl (CAS Number: 1177299-37-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁N₃O₃·HCl. The compound features an isoxazole ring connected to a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Weight | 221.67 g/mol |

| CAS Number | 1177299-37-4 |

| Purity Limit | ≥ 95% |

| Storage Temperature | 0-8 °C |

Antitumor Activity

Research has indicated that compounds containing pyrazole and isoxazole structures exhibit significant antitumor properties. A study focusing on similar pyrazole derivatives demonstrated their ability to inhibit various cancer cell lines, suggesting that the 5-Ethyl-4-(1H-pyrazol-4-ylmethyl)isoxazole derivative may possess comparable activity. For instance, derivatives with IC50 values in the low micromolar range against human tumor cell lines have been reported .

The mechanism by which 5-Ethyl-4-(1H-pyrazol-4-ylmethyl)isoxazole exerts its biological effects can be attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. Pyrazole derivatives have been shown to inhibit kinases such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole-based compounds highlight the importance of substituents on the pyrazole and isoxazole rings for enhancing biological activity. Variations in these substituents can lead to significant differences in potency and selectivity towards target proteins . For example, modifications at the 3 and 5 positions of the isoxazole ring have been explored to optimize binding affinity and inhibitory potency.

Case Studies

- In Vitro Studies : In vitro assays have shown that similar compounds can effectively inhibit cell growth in various cancer models. For instance, derivatives tested against HeLa cells demonstrated a dose-dependent inhibition of proliferation, with some compounds achieving IC50 values below 1 µM .

- In Vivo Efficacy : Preclinical studies involving animal models have provided insights into the pharmacokinetic profiles of related compounds. These studies revealed that certain pyrazole derivatives exhibit favorable absorption and distribution characteristics, supporting their potential for development as therapeutic agents .

- Safety Profile : Toxicological assessments are crucial for evaluating the safety of new compounds. Initial studies suggest that while some pyrazole derivatives may exhibit cytotoxicity at high concentrations, they also demonstrate a favorable safety margin when administered at therapeutic doses .

Q & A

Q. What are the established synthetic routes for preparing 5-Ethyl-4-(1H-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Utilize the Biginelli reaction to condense an aromatic aldehyde, ethyl acetoacetate, and a pyrazole-containing thiourea derivative in a one-pot reaction to form a tetrahydropyrimidine intermediate .

- Step 2 : Perform cyclization using 3-amino-5-methylisoxazole under reflux in acetic acid to yield the isoxazole core .

- Step 3 : Hydrolyze the ethyl ester group to the carboxylic acid using NaOH in a methanol/water mixture (60°C, 20 h), followed by acidification with HCl to precipitate the final product .

- Purification : Recrystallize from a DMF/acetic acid mixture to enhance purity .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H-NMR : Confirm substituent positions (e.g., ethyl group at δ ~1.2–1.4 ppm, pyrazole protons at δ ~7.3–7.5 ppm) .

- IR : Identify key functional groups (e.g., carboxylic acid C=O stretch ~1650 cm⁻¹, isoxazole ring vibrations ~1600 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., MH⁺ peak matching calculated mass) .

- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store as a solid in airtight, light-protected containers at –20°C to prevent degradation of the carboxylic acid group and pyrazole moiety .

- Monitor stability via periodic TLC or HPLC analysis, especially after long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Methodological Answer :

- Sonication-Assisted Synthesis : Reduce reaction time (e.g., from 5 h to 20 min) and improve yield (65–80%) by using ultrasonic irradiation in ethanol/acetic acid mixtures .

- Continuous Flow Reactors : Scale up ester hydrolysis or cyclization steps with automated temperature/pressure control to enhance reproducibility .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate key steps like the Biginelli reaction .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl group, pyrazole methylation) and compare bioactivity trends .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase assays) to minimize variability .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., enzyme inhibition IC₅₀, cytotoxicity profiles) to identify consensus mechanisms .

Q. How can researchers design crystallization protocols for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents like ethanol/water or DMF/ethyl acetate to grow single crystals .

- Slow Evaporation : Dissolve the compound in a minimal volume of warm acetone and allow gradual evaporation at 4°C .

- Co-Crystallization : Introduce co-formers (e.g., nicotinamide) to improve crystal lattice stability .

Q. What computational methods support the prediction of physicochemical properties (e.g., logP, solubility)?

- Methodological Answer :

- LogP Calculation : Use software like MarvinSketch or ACD/Labs with atom-contribution models (reported logP ~1.21–4.65 for analogs) .

- Solubility Prediction : Apply the Hansen Solubility Parameters (HSP) to identify optimal solvents (e.g., DMSO for in vitro assays) .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., ATP-binding pockets) to guide derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.